molecular formula C11H14ClNO2 B13493340 (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

(3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B13493340
M. Wt: 227.69 g/mol
InChI Key: QTENQXQDARANAL-HNCPQSOCSA-N
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Description

(3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids and synthetic pharmaceuticals. The presence of a carboxylic acid group and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

    Chiral Resolution: The chiral center at the 3-position is introduced through asymmetric synthesis or chiral resolution techniques.

    Functional Group Introduction: The methyl group at the 5-position and the carboxylic acid group at the 3-position are introduced through a series of reactions, including alkylation and oxidation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

    Catalysts and Reagents: The use of efficient catalysts and reagents to minimize by-products and maximize yield.

    Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is utilized in the development of new materials and as a precursor in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The interaction with molecular targets can influence signaling pathways, metabolic processes, and gene expression, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.

    (3S)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: The stereochemistry at the 3-position is different, which can significantly impact its biological activity and interactions.

    5-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

(3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature and the presence of both a methyl group and a carboxylic acid group make it a versatile compound in various research applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

QTENQXQDARANAL-HNCPQSOCSA-N

Isomeric SMILES

CC1=C2C[C@@H](NCC2=CC=C1)C(=O)O.Cl

Canonical SMILES

CC1=C2CC(NCC2=CC=C1)C(=O)O.Cl

Origin of Product

United States

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